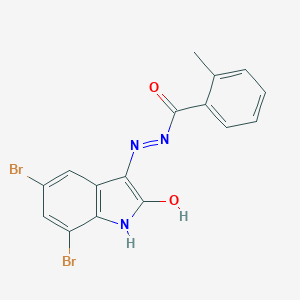

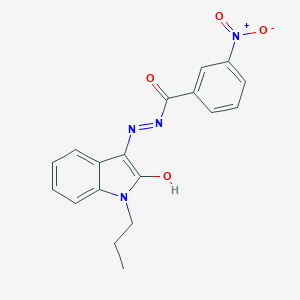

(E)-2-bromo-N-(2-(2-(2-nitrobenzylidene)hydrazinyl)-2-oxoethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate is a thiazole ester .

Synthesis Analysis

This compound was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate .Molecular Structure Analysis

The compound is characterized by spectrometric, spectroscopic, and single crystal (SC-XRD) techniques . Non-covalent interactions that are responsible for crystal packing are explored by Hirshfeld surface analysis .Chemical Reactions Analysis

The compound was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate .Physical And Chemical Properties Analysis

Theoretical harmonic frequencies of the compound were optimized. Confirmation of hydrogen bonding sites was analyzed by molecular electrostatic potential (MEP) and Mulliken population analysis . The vibrational frequencies of characteristic functional groups and chemical shifts were found in good agreement with experimental assignments .Wissenschaftliche Forschungsanwendungen

Synthesis and Stability of Nitrobenzene Derivatives

- Degradation Processes of Nitisinone : A study on nitisinone, a compound with a nitrobenzene moiety similar to the compound , explored its stability and degradation pathways using LC-MS/MS. The study identified major degradation products and their stability, contributing to a better understanding of its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).

Photoreactive Properties of Nitrobenzene Derivatives

- Photosensitive Protecting Groups : A review of photosensitive protecting groups, including nitrobenzene derivatives, highlighted their promise in synthetic chemistry. These compounds are utilized for their ability to undergo photoreactions, leading to potential applications in photon-based electronics due to their photochromic activity and stability in solid state (Amit et al., 1974).

Antitumor Activity

- Imidazole Derivatives and Antitumor Activity : Research on imidazole derivatives, including those with nitrobenzene functionalities, reviewed their antitumor activities. Some compounds have reached preclinical testing stages, highlighting the significance of benzamide derivatives in searching for new antitumor drugs (Iradyan et al., 2009).

Environmental Impact and Analysis

- Musk Xylene and Musk Ketone Amino Metabolites : The study of musk xylene and musk ketone, which are nitro musk fragrances containing nitrobenzene derivatives, in the aquatic environment reviewed their monoamino metabolites. These metabolites were analyzed alongside their parent compounds, indicating the transformation pathways and environmental impact of such nitrobenzene derivatives (Rimkus et al., 1999).

Wirkmechanismus

Target of Action

Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antibacterial, antifungal, antioxidant, analgesic, and anti-inflammatory effects .

Mode of Action

It’s worth noting that benzamides, in general, are known to induce sigma and pi interactions with receptor moieties . This interaction can lead to various changes in the cellular environment, depending on the specific targets and the nature of the benzamide compound.

Biochemical Pathways

Benzamides are known to affect a wide range of biochemical pathways due to their diverse biological significance . The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The predicted adme properties of similar compounds were found to be in the satisfactory ranges as predicted by swissadme software and found to have drug-like properties . These properties can significantly impact the bioavailability of the compound.

Result of Action

Benzamides are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antibacterial, antifungal, antioxidant, analgesic, and anti-inflammatory effects . The specific effects would depend on the compound’s targets and mode of action.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O4/c17-13-7-3-2-6-12(13)16(23)18-10-15(22)20-19-9-11-5-1-4-8-14(11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKADNCAKSCVBJ-DJKKODMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-dibromophenyl)sulfonylamino]benzoic Acid](/img/structure/B352329.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B352330.png)

![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)

![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)